Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol
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Overview
Description
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a phenoxy group and a hydroxyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a cyclopentane intermediate.
Hydroxyl Group Addition: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenoxy group can be reduced to form a cyclopentane derivative.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions include:
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Cyclopentane derivatives.
Substitution Products: Various substituted cyclopentane compounds.
Scientific Research Applications
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-one: A ketone derivative with similar structural features.
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentane: A reduced form lacking the hydroxyl group.
Uniqueness
Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-9-6-10(2)8-11(7-9)15-13-5-3-4-12(13)14/h6-8,12-14H,3-5H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
PTOLSSSCRBXXMH-CHWSQXEVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@@H]2CCC[C@H]2O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCCC2O)C |
Origin of Product |
United States |
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